molecular formula C7H6F2O5S B12822863 5-(Difluoromethanesulfonylmethyl)furan-2-carboxylic acid

5-(Difluoromethanesulfonylmethyl)furan-2-carboxylic acid

Cat. No.: B12822863
M. Wt: 240.18 g/mol
InChI Key: MHYQIEBLGBYRJF-UHFFFAOYSA-N
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Description

5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7H6F2O3S. This compound is characterized by the presence of a furan ring substituted with a difluoromethylsulfonyl group and a carboxylic acid group. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid typically involves the introduction of the difluoromethylsulfonyl group to a furan ring. One common method is the reaction of furan-2-carboxylic acid with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(((Difluoromethyl)sulfonyl)methyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((Trifluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid
  • 5-(((Methylsulfonyl)methyl)furan-2-carboxylic acid
  • 5-(((Ethylsulfonyl)methyl)furan-2-carboxylic acid

Uniqueness

5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules and for developing new chemical entities with enhanced biological activity.

Properties

Molecular Formula

C7H6F2O5S

Molecular Weight

240.18 g/mol

IUPAC Name

5-(difluoromethylsulfonylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C7H6F2O5S/c8-7(9)15(12,13)3-4-1-2-5(14-4)6(10)11/h1-2,7H,3H2,(H,10,11)

InChI Key

MHYQIEBLGBYRJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CS(=O)(=O)C(F)F

Origin of Product

United States

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